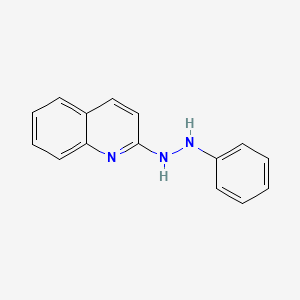

Quinoline, 2-(2-phenylhydrazino)-

Description

Significance of Nitrogen-Containing Heterocycles in Synthetic Organic Chemistry

Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry. evitachem.com These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, are ubiquitous in nature and are fundamental to the structure of many natural products, including vitamins, hormones, and alkaloids. Their significance is underscored by their prevalence in pharmaceuticals; an analysis of FDA-approved drugs revealed that 59% of unique small-molecule drugs contain a nitrogen heterocycle.

The versatility of nitrogen heterocycles stems from their unique electronic properties and their ability to engage in various chemical transformations, making them invaluable building blocks for the synthesis of complex molecules. They are not only crucial for the development of new therapeutic agents but also find extensive applications as agrochemicals, corrosion inhibitors, and functional materials. The ongoing research into new synthetic methodologies for these compounds highlights their enduring importance in advancing chemical science.

Overview of Quinoline (B57606) Derivatives in Advanced Chemical Research

Quinoline, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in chemical research. evitachem.com First isolated from coal tar in 1834, the quinoline core is present in numerous biologically active molecules and has been the subject of extensive synthetic exploration. evitachem.com

Quinoline derivatives exhibit a broad spectrum of pharmacological activities, including:

Anticancer: Many quinoline-based compounds have been investigated for their ability to inhibit cancer cell growth and induce apoptosis.

Antimalarial: The quinoline ring is a key structural feature in several antimalarial drugs, such as quinine (B1679958) and chloroquine.

Antibacterial and Antifungal: Derivatives of quinoline have shown potent activity against various bacterial and fungal strains.

Antiviral: Research has demonstrated the potential of quinoline derivatives as antiviral agents.

Beyond medicinal chemistry, quinoline derivatives are utilized in materials science for the development of dyes and compounds with specific optical and electrical properties. They also serve as versatile intermediates and catalysts in organic synthesis. evitachem.com

Contextualization of the Phenylhydrazino Functional Group in Synthetic Strategies

The phenylhydrazino group, a phenyl group attached to a hydrazine (B178648) moiety, is a valuable functional group in synthetic organic chemistry. Phenylhydrazine (B124118) and its derivatives are key reagents in a variety of transformations, particularly in the synthesis of heterocyclic compounds.

One of the most classic applications of phenylhydrazine is the Fischer indole (B1671886) synthesis, a reaction that has been a mainstay of organic chemistry for over a century. More broadly, the phenylhydrazino moiety is instrumental in forming hydrazones through condensation reactions with aldehydes and ketones. These hydrazones are stable compounds that serve as versatile intermediates for the construction of a wide array of nitrogen-containing heterocycles. The reactivity of the phenylhydrazino group allows for the creation of diverse molecular scaffolds, making it a powerful tool for synthetic chemists aiming to build complex molecular architectures.

Chemical and Physical Properties

While detailed experimental data for "Quinoline, 2-(2-phenylhydrazino)-" is not extensively documented in publicly available literature, its properties can be inferred from its constituent parts and related compounds.

| Property | Value | Source |

| Molecular Formula | C15H13N3 | Inferred |

| Molecular Weight | 235.28 g/mol | Inferred |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Research Findings and Potential Applications

Research into "Quinoline, 2-(2-phenylhydrazino)-" and its close analogs suggests potential applications primarily in the field of medicinal chemistry. The combination of the quinoline scaffold, known for its broad biological activity, with the phenylhydrazino linker, which can participate in hydrogen bonding and other intermolecular interactions, makes this compound a candidate for drug discovery efforts. evitachem.com

Studies on similar quinoline-hydrazone derivatives have indicated potential as:

Anticancer Agents: The ability of such compounds to interact with biological targets like enzymes and receptors is a key area of investigation. Some derivatives are thought to induce apoptosis in cancer cells. evitachem.com

Antimicrobial Agents: Compounds with related structures have been shown to inhibit the growth of microbes, possibly by disrupting cell wall synthesis. evitachem.com

Antioxidant Agents: Certain quinoline-hydrazone derivatives have demonstrated the ability to scavenge free radicals, with some showing notable antioxidant activity. For example, a synthesized quinoline-hydrazone derivative exhibited an IC50 value of 843.5 ppm in a DPPH radical scavenging assay.

The synthesis of "Quinoline, 2-(2-phenylhydrazino)-" can be achieved through the condensation of a suitable 2-substituted quinoline, such as 2-chloroquinoline (B121035), with phenylhydrazine. This type of nucleophilic substitution reaction is a common and effective method for creating such derivatives.

Structure

2D Structure

3D Structure

Properties

CAS No. |

613-63-8 |

|---|---|

Molecular Formula |

C15H13N3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

1-phenyl-2-quinolin-2-ylhydrazine |

InChI |

InChI=1S/C15H13N3/c1-2-7-13(8-3-1)17-18-15-11-10-12-6-4-5-9-14(12)16-15/h1-11,17H,(H,16,18) |

InChI Key |

SIVWJLOIWLNXEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NNC2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Pathways

Direct Condensation Approaches for Quinoline (B57606), 2-(2-phenylhydrazino)-

Direct condensation methods involve the formation of a new bond between a quinoline derivative and phenylhydrazine (B124118), typically with the elimination of a small molecule like water.

The reaction of a quinoline-2-carbaldehyde with phenylhydrazine is a standard method for forming a hydrazone linkage. researchgate.netyoutube.com This condensation involves the nucleophilic attack of the phenylhydrazine's terminal nitrogen on the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a C=N double bond. The resulting product is an E-configured hydrazone, specifically 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline, when starting with 2-chloro-3-formylquinoline. researchgate.net This reaction is a foundational method for creating a direct link between the two parent molecules, though it results in a hydrazone rather than a hydrazino group directly attached to the quinoline ring at the 2-position.

This synthetic strategy is not limited to quinoline-2-carbaldehyde and can be extended to various substituted quinoline ketones and aldehydes. The presence of a carbonyl group provides the reactive site for condensation with phenylhydrazine. youtube.com The classic Friedländer synthesis, which condenses a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group, is a well-established method for forming the quinoline ring itself. mdpi.comthieme-connect.de Variations of this approach can be adapted to synthesize quinoline precursors that can then react with phenylhydrazine. The reactivity of the carbonyl compound and the specific reaction conditions (e.g., catalyst, solvent) can be tuned to optimize the formation of the desired hydrazone products. mdpi.com

Precursor-Based Synthetic Routes

These routes involve the synthesis of a quinoline intermediate that is subsequently modified to introduce the phenylhydrazino group.

A highly effective and common method for synthesizing 2-(2-phenylhydrazino)quinoline involves the nucleophilic aromatic substitution of 2-chloroquinoline (B121035) with phenylhydrazine. The chlorine atom at the 2-position of the quinoline ring is an excellent leaving group, making the carbon susceptible to attack by the nucleophilic nitrogen of phenylhydrazine. wikipedia.org This reaction directly forms the C-N bond between the quinoline ring and the hydrazine (B178648) moiety. The process is typically carried out by refluxing the reactants, sometimes in a solvent like ethanol, to yield the target compound. ajchem-a.com

Table 1: Synthesis of Quinoline Derivatives from Chloro-precursors

| Starting Material | Reagent | Conditions | Product | Reference |

| Quinoline-2-carboxylic acid | Thionyl chloride, then Phenylhydrazine | Reflux | 2-(2-phenylhydrazino)quinoline derivative | ajchem-a.com |

| 2-Chloroquinoline | Phenylhydrazine | N/A | Quinoline, 2-(2-phenylhydrazino)- | wikipedia.org |

This table provides examples of synthetic transformations starting from chlorinated quinoline precursors.

Quinolinone (or 2-quinolone) scaffolds serve as versatile precursors for a variety of quinoline derivatives. mdpi.comjst.go.jpacademicjournals.orgsapub.orgimpactfactor.orgnih.gov To synthesize 2-(2-phenylhydrazino)quinoline, a 2-quinolinone can first be converted into a more reactive intermediate. A common strategy involves treating the quinolinone with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to generate the corresponding 2-chloroquinoline. mdpi.com This intermediate can then, as described in the previous section, react with phenylhydrazine to yield the final product. This two-step sequence provides a reliable pathway from readily available quinolinones to the desired phenylhydrazino-substituted quinoline. For instance, N-amino quinoline-2-one can be synthesized by refluxing coumarin (B35378) with hydrazine hydrate (B1144303) in ethanol. academicjournals.orgsapub.org

Catalytic and Optimized Synthetic Strategies

Efforts to improve the synthesis of quinolines focus on the use of catalysts and optimized reaction conditions to enhance yield, reduce reaction times, and improve the environmental profile of the procedures. nih.govfrontiersin.org

For quinoline synthesis in general, a wide array of catalysts have been employed, including various metal-based catalysts (e.g., palladium, ruthenium, gold, nickel) and even biocatalysts. nih.govrsc.org The Friedländer synthesis, for example, can be catalyzed by ionic liquids or Lewis acids to proceed under milder, solvent-free conditions. mdpi.com Microwave-assisted synthesis has also emerged as a powerful technique, significantly accelerating reactions like the Doebner reaction for preparing quinoline-4-carboxylic acids. frontiersin.orgnih.gov For the specific transformation of 2-chloroquinolines, optimizations can involve the choice of solvent and base to facilitate the nucleophilic substitution. Photoinduced reactions also present a green, catalyst-free alternative for creating certain quinoline structures. rsc.org These advanced strategies are part of a broader trend in organic synthesis towards more efficient and sustainable methods. frontiersin.org

One-Pot Reaction Protocols

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, represent an efficient and atom-economical approach to complex molecules. Several one-pot methods have been developed for the synthesis of quinoline derivatives, which can be adapted for the preparation of Quinoline, 2-(2-phenylhydrazino)-. These protocols often involve the condensation of an appropriate aniline (B41778) with a carbonyl compound. For instance, a one-pot, four-component synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones involves hydrazine hydrate, ethyl acetoacetate, an amino-uracil, and an aldehyde, showcasing the power of multicomponent reactions in rapidly building molecular complexity. researchgate.net Similarly, the synthesis of dihydrodibenzo[b,g] tandfonline.comnih.govnaphthyridin-1(2H)-ones is achieved through a one-pot multicomponent reaction of phenylhydrazine, 5,5-dimethylcyclohexane-1,3-dione, and substituted-2-chloro-3-formyl-quinolines in the presence of potassium carbonate. nih.gov

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of various quinoline derivatives, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov For example, the synthesis of 2-phenyl-2H- tandfonline.comnih.govthiazino[6,5-b]quinolines has been achieved in good yields through a one-pot reaction under microwave irradiation in solvent-free conditions. researchgate.net

Microwave irradiation has also been utilized in the Friedländer condensation for the synthesis of quinoline derivatives from acetophenone (B1666503) and 2-aminoacetophenone (B1585202) derivatives, using diphenyl phosphate (B84403) as a catalyst under solvent-free conditions. frontiersin.org Furthermore, a catalyst-free, one-pot three-component procedure for the synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment has been developed using microwave irradiation. unf.edu The use of microwaves has also proven effective in the synthesis of quinazolinones from 2-(o-aminophenyl)-4(3H)-quinazolinone and ortho-esters under solvent-free conditions. nih.gov

Role of Catalysts in Enhancing Reaction Efficiency

Catalysts play a crucial role in modern organic synthesis by providing alternative reaction pathways with lower activation energies, thus enhancing reaction rates and selectivity. In the context of quinoline synthesis, a wide array of catalysts have been explored. For instance, the Friedländer synthesis, a classic method for preparing quinolines, has been optimized using various catalysts, including ionic liquids, metal-organic frameworks, polymers, and nanocatalysts. nih.gov

Acid catalysts are commonly employed to promote the synthesis of fused quinoline systems. Acetic acid has been shown to be an effective additive in the synthesis of dihydro-5H-benzo[f]pyrazolo[3,4-b]quinolines, providing excellent yields. researchgate.net Pyrazole has also been used as a promoter in the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones. nih.gov In the synthesis of 2-phenylquinoline (B181262) and its derivatives, copper chloride has been utilized as a catalyst. researchgate.net Furthermore, biocatalysts like monoamine oxidase (MAO) have been employed for the oxidative aromatization of tetrahydroquinolines to their corresponding quinoline derivatives, offering a green and efficient alternative to traditional chemical methods. northumbria.ac.uk

Regioselective Synthesis of Fused Systems Incorporating Phenylhydrazino Moieties

The phenylhydrazino group attached to the quinoline core serves as a versatile handle for the construction of more complex, fused heterocyclic systems. The regioselectivity of these cyclization reactions is a critical aspect, determining the final structure and properties of the resulting molecule.

Formation of Pyrazoloquinoline Systems

The reaction of Quinoline, 2-(2-phenylhydrazino)- and its derivatives is a common and effective method for the synthesis of pyrazoloquinoline systems. These fused heterocycles are of significant interest due to their potential biological activities. The intramolecular cyclization of Schiff bases derived from the condensation of 2-chloroquinoline-3-carbaldehydes with phenylhydrazine can lead to the formation of pyrazolo[3,4-b]quinolines. nih.gov This cyclization is often promoted by heating in a high-boiling solvent like nitrobenzene (B124822), sometimes with a catalytic amount of a base such as pyridine (B92270). nih.gov

The synthesis of pyrazolo[4,3-c]quinoline derivatives can be achieved through an acid-promoted reaction of pyrazole-arylamines with β-keto esters, involving a C-C bond cleavage. tandfonline.com This strategy demonstrates good functional group tolerance and provides the desired products in moderate to good yields. tandfonline.com Multicomponent reactions also offer a direct route to pyrazolo[4,3-f]quinoline derivatives, for example, by reacting an aldehyde, an amine, and acetone (B3395972) in a three-component setup using iodine as a catalyst. purdue.edu

Cyclization Reactions to Form Other Heterocycles (e.g., Oxazoloquinolines, Triazepinoquinolines)

While the formation of pyrazoloquinolines is a prominent reaction pathway, the versatile reactivity of the 2-(2-phenylhydrazino)quinoline scaffold allows for the synthesis of other fused heterocyclic systems. Although direct examples for the synthesis of oxazoloquinolines and triazepinoquinolines starting from Quinoline, 2-(2-phenylhydrazino)- are less commonly reported in the provided context, the general principles of cyclization reactions can be inferred. For instance, the reaction of 2-chloroquinolines with appropriate bifunctional nucleophiles can lead to the formation of various fused systems. The reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with 2-mercaptobenzimidazole (B194830) leads to the formation of a thiazino[6,5-b]quinoline derivative, demonstrating the potential for forming different heterocyclic rings. researchgate.net

Intramolecular Cyclization Pathways

Intramolecular cyclization is a key strategy for constructing fused heterocyclic systems from appropriately substituted quinoline derivatives. In the case of compounds related to Quinoline, 2-(2-phenylhydrazino)-, the phenylhydrazino moiety provides the necessary nucleophilic centers for cyclization onto the quinoline ring or a substituent.

The intramolecular cyclization of a Schiff base formed from 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) and phenylhydrazine yields 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline upon heating in nitrobenzene with a catalytic amount of pyridine. nih.gov This reaction proceeds through the formation of an imine intermediate followed by an intramolecular nucleophilic attack and subsequent aromatization. nih.gov

Furthermore, the bromination of certain quinoline alkaloids has been shown to trigger intramolecular cyclization, leading to the formation of new penta-, hexa-, and spirocyclic structures. nih.gov This highlights how the introduction of an electrophile can initiate a cascade of reactions involving existing functional groups within the molecule, resulting in complex polycyclic systems. nih.gov The cyclization of 4-(2-halophenyl)-1H-pyrazolo[3,4-b]quinolines can also lead to the unexpected formation of 5- and 7-membered rings. researchgate.net

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Reactions and Substitution Patterns

The quinoline (B57606) ring is π-electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2 and 4-positions. quora.com Halogenated quinolines, especially at the 2 and 4-positions, readily undergo nucleophilic substitution reactions. quimicaorganica.org The reactivity at position 2 can be influenced by the nature of the leaving group. mdpi.com For instance, the presence of an ethylthio group at position-2 facilitates hydrazinolysis, whereas a chloro group at the same position is less reactive towards this nucleophilic displacement. mdpi.com

The mechanism for nucleophilic substitution in quinolines typically proceeds through an addition-elimination pathway, involving the formation of a stable intermediate where the negative charge is stabilized by the nitrogen atom. quimicaorganica.org While strong nucleophiles react readily, weaker nucleophiles like water or alcohols may require heat to drive the reaction. quimicaorganica.org It has been observed that position 2 is slightly less reactive than position 4 due to the steric hindrance from the nitrogen lone pair. quimicaorganica.org

A catalyst-free nucleophilic substitution of hydrogen in quinolines has been achieved using acylethynylpyrroles, leading to the stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines. rsc.org This reaction is believed to proceed via the redox ring-opening of an intermediate cycloadduct. rsc.org

Cycloaddition Reactions Involving Quinoline, 2-(2-phenylhydrazino)-

Cycloaddition reactions offer an efficient way to construct complex molecular scaffolds. nih.govlibretexts.org Photochemical dearomative cycloaddition of quinolines with alkenes has been developed as a method to generate sterically congested, three-dimensional structures. nih.gov These reactions can be stereo- and regiocontrolled, often yielding para-cycloadducts. nih.gov The mechanism is thought to involve a triplet-triplet energy transfer to a Lewis acid-activated quinoline, followed by a stepwise radical cycloaddition. nih.gov The use of a photosensitizer and a Lewis acid, such as BF₃·OEt₂, is often required to achieve good conversion. nih.gov

Furthermore, intermolecular [4+2] cycloaddition of Schiff bases, acting as dienes, with dienophiles like styrene (B11656) derivatives has been used to synthesize the quinoline ring system. combichemistry.com This methodology has been extended to include cyclic enol ethers as dienophiles for the construction of fused quinoline ring systems. combichemistry.com In some cases, N-sulfonylimines can undergo [4+2] or [2+2] cycloaddition reactions, leading to the formation of bicyclic scaffolds or azetidine (B1206935) derivatives, respectively. nih.gov

Tautomerism Studies and Isomeric Equilibria

Tautomerism, the interconversion of constitutional isomers, is a significant aspect of the chemistry of Quinoline, 2-(2-phenylhydrazino)- and its derivatives. masterorganicchemistry.combeilstein-journals.org

Keto-Enol Tautomerism in Quinoline, 2-(2-phenylhydrazino)- Derivatives

Keto-enol tautomerism is a common phenomenon in aldehydes and ketones, and it can also occur in other molecules like quinoline derivatives. masterorganicchemistry.com The equilibrium between the keto and enol forms can be influenced by factors such as substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com Generally, the keto tautomer is more stable and favored at equilibrium. masterorganicchemistry.com However, the enol form can be stabilized by factors like intramolecular hydrogen bonding. masterorganicchemistry.com Studies on 4-hydroxyquinoline (B1666331) derivatives have shown a preference for the keto-tautomer. researchgate.net

N-H/O-H Tautomeric Forms

In heterocyclic compounds containing hydroxyl and amino groups, proton transfer can lead to the formation of different tautomeric forms. nih.gov For instance, 8-(phenyldiazenyl)quinolin-7-ol exists in solution as a mixture of azo and two hydrazone tautomers. doaj.orgnih.gov The equilibrium between these forms can be influenced by the solvent and irradiation. doaj.orgnih.gov Theoretical calculations have been employed to study the stability of various tautomers. For example, in the case of 2-(2-hydroxyphenyl)-1-azaazulene, the enol form is found to be thermodynamically and kinetically more stable than the keto tautomer. nih.gov

Investigation of Z/E Isomerism around the C=N Bond

The presence of a C=N double bond in the hydrazone moiety of Quinoline, 2-(2-phenylhydrazino)- allows for the existence of Z/E (cis/trans) geometric isomers. evitachem.comdocbrown.info This type of isomerism arises from the restricted rotation around the double bond. docbrown.infomasterorganicchemistry.com The assignment of Z or E configuration is based on the Cahn-Ingold-Prelog (CIP) priority rules. masterorganicchemistry.comlibretexts.org If the higher priority groups on each carbon of the double bond are on the same side, it is the Z isomer; if they are on opposite sides, it is the E isomer. masterorganicchemistry.comlibretexts.org In some related systems, such as 7-hydroxyquinoline (B1418103) Schiff bases, competition between proton transfer and E/Z isomerization around the C=N bond has been observed. beilstein-journals.org

Intramolecular Interactions and Conformational Analysis

The three-dimensional structure and conformational preferences of Quinoline, 2-(2-phenylhydrazino)- and its derivatives are influenced by intramolecular interactions. Intramolecular hydrogen bonding can play a crucial role in stabilizing certain tautomeric forms, such as the enol tautomer in less polar solvents. masterorganicchemistry.com In some azo dyes based on 7-hydroxyquinoline, strong intramolecular hydrogen bonding is observed. nih.gov The conformation of the molecule can also affect its reactivity and biological activity.

Dihedral Angle Analysis and Molecular Planarity

The planarity of the 2-(2-phenylhydrazinyl)quinoline molecule is a subject of detailed structural analysis. The quinoline ring system itself is essentially planar. However, the orientation of the phenylhydrazinyl group relative to the quinoline ring is a defining characteristic of the molecule's three-dimensional structure.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography

X-ray crystallography stands as the gold standard for the unequivocal determination of a molecule's three-dimensional structure. This powerful analytical technique has been employed to elucidate the precise atomic arrangement of derivatives of Quinoline (B57606), 2-(2-phenylhydrazino)-, providing a foundational understanding of their chemical nature.

Single-Crystal X-ray Diffraction for Definitive Structural Assignment

Single-crystal X-ray diffraction analysis has been instrumental in confirming the molecular structure of various quinoline derivatives. For instance, the structures of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives have been confirmed by this method, revealing a monoclinic crystal system for several of the synthesized compounds. nih.gov The data obtained from these experiments, including bond lengths and angles, provide a precise and unambiguous assignment of the atomic connectivity and stereochemistry. nih.gov This technique has also been crucial in distinguishing between potential isomers that could form during synthesis. nih.gov For example, the crystal structure of a quinoline dicarbamic acid derivative was determined to have a monoclinic system with a P21/c space group. chemmethod.com Similarly, a quinoline-2-carbonitrile (B74147) was found to be nearly planar, with the molecule crystallizing in a structure where molecules are stacked along the a-axis. nih.gov

The crystallographic data for a related quinoline derivative, (E)-4-(2-benzylidenehydrazinyl)quinolin-2(1H)-one, which shares the hydrazinylquinoline core, is presented below.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H...π, Hydrogen Bonds)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, play a crucial role in the stability and physical properties of the crystalline solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Proton NMR (1H NMR) for Chemical Shift Analysis and Proton Connectivity

Proton (¹H) NMR spectroscopy is fundamental for identifying the number and types of hydrogen atoms in a molecule. The chemical shift of a proton is highly sensitive to its local electronic environment, providing valuable structural information. In derivatives of Quinoline, 2-(2-phenylhydrazino)-, the aromatic protons of the quinoline and phenyl rings typically appear in the downfield region of the spectrum, generally between 6.9 and 8.2 ppm. ualberta.carsc.org The NH proton of the hydrazine (B178648) linkage often presents as a singlet, with its chemical shift being influenced by solvent and concentration. ualberta.ca

For example, in the ¹H NMR spectrum of 4-phenyl-3,4-dihydro-2(1H)-quinolone, the aromatic protons appear as a multiplet in the range of 6.94-7.38 ppm, while the NH proton is observed as a singlet at 9.41 ppm. ualberta.ca The coupling patterns observed in ¹H NMR spectra are also crucial for establishing the connectivity between adjacent protons.

| Proton Type | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aromatic (Quinoline & Phenyl) | 6.9 - 8.2 | ualberta.carsc.org |

| NH (Hydrazine) | Variable (e.g., 9.41 - 9.50) | ualberta.ca |

Carbon NMR (13C NMR) for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum.

For quinoline derivatives, the carbon atoms of the aromatic rings typically resonate in the range of 115 to 158 ppm. ualberta.carsc.org The chemical shifts of the carbon atoms are influenced by the nature and position of substituents on the quinoline and phenyl rings. For instance, in 4-phenyl-3,4-dihydro-2(1H)-quinolone, the carbon signals are observed at specific chemical shifts, allowing for the complete assignment of the carbon skeleton. ualberta.ca The carbonyl carbon in related quinolone structures typically appears further downfield, around 170 ppm. ualberta.ca

| Carbon Type | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aromatic (Quinoline & Phenyl) | 115 - 158 | ualberta.carsc.org |

| Carbonyl (in quinolone derivatives) | ~170 | ualberta.ca |

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR) for Dynamic Studies

To gain deeper insights into complex molecular structures and dynamic processes, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing correlations between protons and carbons, thereby confirming the complete structural assignment. uncw.edu

Variable temperature NMR studies can be utilized to investigate dynamic processes such as conformational changes or restricted rotation around single bonds. For quinoline-2-carbonitrile, while no significant hydrogen bonding was observed, the planarity of the molecule and the stacking interactions suggest a relatively rigid conformation in the solid state. nih.gov Dynamic NMR studies in solution could reveal information about the rotational barriers around the C-N and N-N bonds of the hydrazino group.

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable insights into the functional groups and bonding arrangements within a molecule.

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in Quinoline, 2-(2-phenylhydrazino)-. The IR spectrum of this compound and its derivatives typically displays a series of absorption bands that correspond to the vibrational modes of specific bonds.

Key functional groups and their corresponding IR absorption ranges include:

N-H Stretching: A broad absorption peak is generally observed in the region of 3180–3500 cm⁻¹, which is characteristic of the N-H bond in the phenylhydrazine (B124118) moiety. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. libretexts.org For quinoline derivatives, aromatic C-H stretches are observed in the 3000-3100 cm⁻¹ range. libretexts.org

C=N Stretching: The presence of the imine or azomethine group (C=N) is confirmed by a stretching vibration in the range of 1590–1690 cm⁻¹. researchgate.net For similar hydrazone derivatives of quinoline, this peak is often seen between 1625 and 1630 cm⁻¹. nih.gov

C=C Stretching: Aromatic C=C bond stretching vibrations within the quinoline and phenyl rings give rise to bands in the 1450–1600 cm⁻¹ region. libretexts.org

C-H Bending: Out-of-plane bending vibrations of the C-H bonds in the aromatic rings are typically found in the 650-1000 cm⁻¹ range and can provide information about the substitution pattern of the rings. libretexts.org

The following table summarizes the characteristic IR absorption bands for functional groups found in Quinoline, 2-(2-phenylhydrazino)- and related derivatives.

| Functional Group | Absorption Range (cm⁻¹) | Reference |

| N-H Stretch | 3180 - 3500 | researchgate.net |

| Aromatic C-H Stretch | 3000 - 3100 | libretexts.org |

| C=N Stretch (Imine) | 1590 - 1690 | researchgate.net |

| Aromatic C=C Stretch | 1450 - 1600 | libretexts.org |

| C-H Out-of-Plane Bend | 650 - 1000 | libretexts.org |

This table presents generalized data. Specific peak positions can vary based on the molecular environment and sample state.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its conjugation and potential for fluorescence.

The ultraviolet-visible (UV-Vis) spectrum of Quinoline, 2-(2-phenylhydrazino)- and its derivatives is characterized by absorption bands that arise from π→π* and n→π* electronic transitions within the conjugated system of the quinoline and phenyl rings. The position and intensity of these bands are sensitive to the solvent polarity and the presence of substituents. mdpi.com

For quinoline itself, absorption bands are typically observed in the UV region. nih.gov The introduction of the phenylhydrazino group extends the conjugation, leading to a bathochromic (red) shift of the absorption maxima to longer wavelengths. researchgate.net In many quinoline-based hydrazone derivatives, absorption maxima can be found in the range of 300-400 nm. mdpi.com For instance, some pyrazoloquinoline derivatives exhibit a long-wave absorption band around 390 nm. mdpi.com

Certain derivatives of Quinoline, 2-(2-phenylhydrazino)- exhibit interesting photophysical properties, including fluorescence. The fluorescence emission is a result of the molecule returning to its ground electronic state from an excited state. The quantum yield of fluorescence can be influenced by factors such as solvent polarity and the presence of specific metal ions. mdpi.com

Some quinoline-hydrazone derivatives have been investigated for their potential as fluorescent sensors for the detection of metal ions like Fe³⁺ and Zn²⁺. nih.govrsc.orgresearchgate.net The interaction with the metal ion can lead to either fluorescence quenching (a decrease in intensity) or enhancement, forming the basis of the sensing mechanism. mdpi.comnih.gov For example, a pyrazoloquinoline derivative showed a 13-fold increase in fluorescence quantum yield upon the addition of Zn²⁺ ions. mdpi.com Another quinoline-based hydrazone derivative demonstrated colorimetric and fluorimetric changes in the presence of tributyltin (TBT), indicating its potential as a chemosensor. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

High-resolution electron ionization mass spectrometry (HREI-MS) provides the exact mass of the molecular ion, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum offers structural information.

For quinoline derivatives, the fragmentation often involves the cleavage of substituent groups and the characteristic fragmentation of the quinoline ring system. nih.govnih.gov In the case of Quinoline, 2-(2-phenylhydrazino)-, fragmentation could involve the rupture between the quinoline ring and the phenylamino (B1219803) substituent. nih.gov The loss of the phenyl group from the protonated molecular ion is a possible fragmentation pathway. nih.gov The fragmentation of the quinoline ring itself can also occur, leading to characteristic fragment ions. chempap.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample mixture. In the context of characterizing "Quinoline, 2-(2-phenylhydrazino)-," GC-MS provides critical information regarding its retention time under specific chromatographic conditions and its mass spectrum, which reveals its molecular weight and fragmentation pattern upon ionization.

Detailed Research Findings

While specific GC-MS studies focusing exclusively on "Quinoline, 2-(2-phenylhydrazino)-" are not extensively detailed in publicly available literature, the expected mass spectrometric behavior can be inferred from the analysis of its constituent moieties: the quinoline core and the phenylhydrazine group.

In a typical GC-MS analysis, the "Quinoline, 2-(2-phenylhydrazino)-" molecule would first be separated from other components on a gas chromatography column. The retention time would be specific to the analytical conditions used (e.g., column type, temperature program, carrier gas flow rate). Following separation, the eluted compound enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI).

The molecular ion peak (M⁺) for "Quinoline, 2-(2-phenylhydrazino)-" would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The subsequent fragmentation of this molecular ion provides a unique fingerprint for the compound.

The fragmentation pattern is predicted to involve cleavages at the bonds of the hydrazino linker and within the quinoline and phenyl rings. Key fragmentation pathways for related quinoline derivatives often involve the loss of small molecules and the formation of stable aromatic cations. researchgate.netnih.gov For instance, studies on various quinoline derivatives show characteristic fragmentation of the quinoline ring system. researchgate.net Similarly, the analysis of phenylhydrazine adducts indicates typical fragmentation patterns for this part of the molecule. nih.gov

Based on the general principles of mass spectrometry and data from related structures, the electron ionization mass spectrum of "Quinoline, 2-(2-phenylhydrazino)-" is anticipated to exhibit several key fragments. The relative abundance of these fragments helps in the structural elucidation of the molecule.

The table below outlines the expected major fragments and their corresponding m/z values for "Quinoline, 2-(2-phenylhydrazino)-".

Interactive Data Table: Predicted GC-MS Fragmentation of Quinoline, 2-(2-phenylhydrazino)-

| m/z Value | Proposed Fragment Ion | Fragment Structure | Notes |

| 235 | [C₁₅H₁₃N₃]⁺ | Intact Molecular Ion | The parent peak representing the entire molecule. |

| 234 | [C₁₅H₁₂N₃]⁺ | Loss of a hydrogen radical | A common fragmentation for aromatic compounds. |

| 143 | [C₉H₇N₂]⁺ | Quinolin-2-yl-imino cation | Formed by the cleavage of the N-N bond in the hydrazino linker. |

| 129 | [C₉H₇N]⁺ | Quinoline cation | Resulting from the cleavage of the C-N bond between the quinoline ring and the hydrazino group. |

| 92 | [C₆H₆N]⁺ | Phenylamino cation | Formed by the cleavage of the N-N bond. |

| 77 | [C₆H₅]⁺ | Phenyl cation | A common fragment from benzene-containing compounds. |

It is important to note that the actual fragmentation pattern can be influenced by the specific ionization energy and the instrument used. nih.gov Comprehensive two-dimensional gas chromatography (GC x GC) coupled with high-resolution mass spectrometry could provide even more detailed separation and identification of such compounds in complex mixtures. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for studying quinoline (B57606) derivatives due to its favorable balance of accuracy and computational cost. researchgate.net The selection of an appropriate functional and basis set, such as the widely used B3LYP functional with a 6-311+G(d,p) basis set, is crucial for obtaining results that correlate well with experimental data. researchgate.net

The first step in a theoretical investigation is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. Using DFT, researchers can calculate the ground-state geometry of quinoline derivatives, predicting key structural parameters like bond lengths, bond angles, and dihedral angles. mdpi.com For instance, in studies of phenyl quinoline-2-carboxylate, DFT calculations have been used to refine crystal structures determined by X-ray diffraction, showing how intramolecular interactions influence the final conformation. mdpi.com This process reveals the most energetically favorable structure, which is essential for all subsequent property calculations.

DFT calculations are highly effective in predicting various spectroscopic properties.

Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can predict the positions of absorption bands in an IR spectrum. These predictions, when compared with experimental spectra, allow for the unambiguous assignment of vibrational modes to specific functional groups within the molecule. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic absorption spectra. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, researchers can predict the absorption maxima (λmax). These calculations help assign the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions. researchgate.net For example, TD-DFT simulations on related quinolinone structures have been used to interpret their UV-Vis spectra in different solvents. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate the NMR chemical shifts (¹H and ¹³C). These theoretical values are often plotted against experimental data, and a strong linear correlation typically confirms the accuracy of the calculated structure. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net

The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's stability and reactivity. researchgate.net

High HOMO-LUMO Gap: A large energy gap indicates high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

Low HOMO-LUMO Gap: A small energy gap suggests that the molecule is more reactive and prone to chemical reactions, as less energy is needed for electronic excitation. It is often associated with higher polarizability and a greater tendency to engage in charge transfer. researchgate.net

The energies of the HOMO and LUMO are also used to calculate other important quantum-molecular descriptors, such as ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO), which further quantify the molecule's reactivity. arabjchem.org

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference Compound Type |

|---|---|---|---|---|

| Quinolinone-Chalcone Analog 1 | -6.04 | -2.35 | 3.69 | Quinolinone-Chalcone Hybrid researchgate.net |

| Quinolinone-Chalcone Analog 2 | -6.24 | -2.27 | 3.97 | Quinolinone-Chalcone Hybrid researchgate.net |

| Phenyl Quinoline-2-Carboxylate | -6.53 | -1.88 | 4.65 | Quinoline Carboxylate mdpi.com |

| 2-Methoxyphenyl Quinoline-2-Carboxylate | -6.34 | -1.74 | 4.60 | Quinoline Carboxylate mdpi.com |

Electron Density and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the reactive sites for both electrophilic and nucleophilic attacks. arabjchem.org The MEP surface is color-coded to indicate different potential values:

Red/Yellow Regions: These colors represent areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons on heteroatoms like nitrogen or oxygen. arabjchem.org

Blue Regions: This color indicates areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. arabjchem.org

Green Regions: These areas represent neutral or zero potential.

By analyzing the MEP map of a quinoline derivative, one can predict how it will interact with biological receptors or other reactants, providing insight into its potential pharmacological activity or reaction mechanisms. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive description of bonding and interactions within and between molecules. It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. The stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor NBO (i) to an empty acceptor NBO (j) is calculated, where a larger E(2) value signifies a more significant interaction. researchgate.netarabjchem.org

For Quinoline, 2-(2-phenylhydrazino)-, NBO analysis can elucidate the nature and strength of various intramolecular interactions that govern its structure and stability. A primary focus is the intramolecular hydrogen bond between the hydrazino group and the quinoline nitrogen atom. NBO analysis quantifies this interaction by identifying the lone pair on the quinoline nitrogen (donor) and the antibonding orbital of the N-H bond of the hydrazino group (acceptor).

The table below illustrates the principal types of donor-acceptor interactions that would be characterized by an NBO analysis of Quinoline, 2-(2-phenylhydrazino)-, along with typical energy ranges observed in similar heterocyclic systems.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type | Significance |

| LP(1) N (Quinoline) | BD(1) N-H (Hydrazino) | 5 - 15 | n → σ | Intramolecular Hydrogen Bond |

| BD(2) π (C=N) | BD(2) π (C=C) | 15 - 25 | π → π | π-conjugation in Quinoline Ring |

| BD(2) π (C=C) Phenyl | BD(2) π (C=C) Phenyl | 10 - 20 | π → π | π-conjugation in Phenyl Ring |

| LP(1) N (Hydrazino) | BD(2) π (C=C) Quinoline | 2 - 8 | n → π | Hyperconjugation, Charge Delocalization |

LP(1) : Lone Pair (1-center); BD(2) : 2-center Bond; BD*(2) : 2-center Antibond

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a theoretical tool used to map the spatial localization of electrons in a molecule. arxiv.orgunito.it It provides a visual and quantitative description of chemical bonding, distinguishing regions of space corresponding to core electrons, covalent bonds, and lone pairs. The ELF value ranges from 0 to 1, where values close to 1 indicate high electron localization, characteristic of core shells or lone pairs, while intermediate values in the region between two atoms are indicative of a covalent bond.

While specific ELF studies on Quinoline, 2-(2-phenylhydrazino)- are not extensively documented, the application of this method would provide significant insights into its electronic structure. An ELF analysis would visually confirm the covalent bond framework of the molecule. More importantly, it would allow for a detailed characterization of the intramolecular hydrogen bond. The topology of the ELF basins would reveal the nature of the proton sharing between the hydrazino nitrogen and the quinoline nitrogen.

Furthermore, ELF analysis can be used to assess the aromaticity of the quinoline and phenyl rings by examining the delocalization of the π-electron system. The function would show delocalized basins of electron density above and below the planes of the aromatic rings, providing a clear picture of the electronic structure that underpins the molecule's stability and reactivity. The method is a powerful complement to NBO analysis for understanding the nuances of chemical bonding. unito.it

Thermodynamic and Kinetic Studies of Reactions

Tautomerization Energy Barriers and Pathway Analysis

Quinoline, 2-(2-phenylhydrazino)- is capable of existing in at least two tautomeric forms: the hydrazone form and the azo-enamine form. Prototropic tautomerism involves the transfer of a proton between two atoms within the same molecule. mdpi.com Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the thermodynamics and kinetics of such processes. researchgate.net

Studies on similar quinoline-based systems demonstrate that the relative stability of tautomers and the energy barriers for their interconversion can be precisely calculated. nih.govnih.gov The tautomerization of Quinoline, 2-(2-phenylhydrazino)- involves the migration of a proton from the hydrazino nitrogen to the quinoline ring nitrogen. Computational analysis provides the relative Gibbs free energies of the ground states of each tautomer, indicating which form is thermodynamically more stable under given conditions (e.g., in the gas phase or in a specific solvent).

Crucially, these calculations also map the potential energy surface connecting the tautomers, identifying the transition state (TS) structure for the proton transfer. The energy difference between the ground state and the transition state is the activation energy, or energy barrier, which determines the rate of the tautomerization reaction. A low energy barrier suggests a rapid equilibrium, while a high barrier indicates a slow conversion that might not be readily observed under normal conditions. nih.govnih.gov For example, studies on related azomethine dyes have shown that some proton transfer barriers can be as low as 0.048 eV, while others can be prohibitively high (~1.6 eV). nih.gov

The table below presents hypothetical data for the tautomerization of Quinoline, 2-(2-phenylhydrazino)-, based on typical values from computational studies of related heterocyclic systems.

| Tautomer / State | Relative Energy (kcal/mol) (Gas Phase) | Activation Barrier (kcal/mol) (Gas Phase) |

| Hydrazone (Ground State) | 0.00 | - |

| Transition State (TS) | 8.50 | 8.50 |

| Azo-enamine | 2.10 | 6.40 (for reverse reaction) |

Computational Insights into Reaction Mechanisms

Computational modeling provides detailed mechanistic insights into the tautomerization of Quinoline, 2-(2-phenylhydrazino)-. By locating the transition state structure, the exact geometry of the molecule during the proton transfer event can be visualized. researchgate.net This allows for the analysis of bond lengths and angles, confirming which bonds are breaking and which are forming.

The mechanism can be determined to be either a direct intramolecular proton transfer or a process mediated by solvent molecules. Calculations can explicitly include one or more solvent molecules to model their role. In many cases, solvent molecules can act as a proton shuttle, creating a bridge between the proton donor and acceptor sites and significantly lowering the activation energy barrier compared to the gas-phase reaction. mdpi.comresearchgate.net

Furthermore, computational studies can distinguish between kinetically and thermodynamically controlled products. The calculated energy barriers reveal the kinetic product (the one formed fastest), while the relative stabilities of the final tautomers identify the thermodynamic product (the most stable one). researchgate.net For Quinoline, 2-(2-phenylhydrazino)-, this analysis would clarify whether the observed dominant tautomer is a result of rapid formation or greater intrinsic stability.

Advanced Computational Models

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a leading computational method for investigating the electronic excited states of molecules. uci.edursc.org It is widely used due to its favorable balance of computational cost and accuracy, making it suitable for studying medium to large organic molecules like Quinoline, 2-(2-phenylhydrazino)-. chemrxiv.org The primary application of TD-DFT is the calculation of vertical excitation energies and oscillator strengths, which can be used to simulate and interpret experimental UV-Vis absorption spectra. nih.gov

By applying TD-DFT, one can predict the absorption maxima (λ_max) and understand the nature of the electronic transitions involved. For Quinoline, 2-(2-phenylhydrazino)-, TD-DFT calculations would identify whether the main absorptions in the UV-Vis spectrum correspond to π→π* transitions, localized within the quinoline or phenyl aromatic systems, or n→π* transitions, involving the non-bonding lone pair electrons on the nitrogen atoms. nih.gov This information is critical for understanding the photophysical properties of the molecule.

Analysis of the molecular orbitals involved in the calculated transitions provides a detailed picture of how the electron density is redistributed upon excitation. rsc.org This can reveal charge-transfer (CT) character in an excited state, where electron density moves from one part of the molecule (the donor) to another (the acceptor). Such insights are valuable for designing molecules with specific optical or electronic properties.

The following table shows representative data that would be obtained from a TD-DFT calculation on Quinoline, 2-(2-phenylhydrazino)-.

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

| S1 | 3.10 | 400 | 0.05 | HOMO → LUMO | n→π |

| S2 | 3.54 | 350 | 0.45 | HOMO-1 → LUMO | π→π |

| S3 | 3.87 | 320 | 0.38 | HOMO → LUMO+1 | π→π* |

HOMO : Highest Occupied Molecular Orbital; LUMO : Lowest Unoccupied Molecular Orbital

Solvation Models in Computational Chemistry

Solvation models are essential in computational chemistry for simulating the effect of a solvent on a molecule's properties and behavior. The choice of solvent can significantly influence molecular conformation, reactivity, and electronic spectra. For quinoline derivatives, both explicit and implicit solvation models are employed.

In the study of related compounds, such as 4-(methylsulfanyl)-3[(1Z)-1-(2 phenylhydrazinylidene) ethyl] quinoline-2(1H)-one, theoretical investigations have been conducted in both the gas phase and in solvents like ethanol. nih.gov The use of a solvent phase in calculations allows for a more realistic representation of the chemical environment the molecule would experience in a solution. nih.gov Density Functional Theory (DFT) methods are often combined with a solvation model, such as the Solvation Model based on Density (SMD), to calculate properties like electronic spectra (TD-DFT). nih.gov These models account for the solute-solvent interactions, providing a more accurate prediction of how the molecule will behave in a real-world setting. For instance, studies have noted that some quinoline derivatives are only partially soluble in water but completely soluble in ethanol, making the choice of the computational solvent model critical for accurate predictions. nih.gov

Global Reactivity Descriptors and Fukui Functions

These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org For example, in studies of quinoline derivatives, DFT calculations have been used to determine these quantum-molecular descriptors to understand their chemical behavior. nih.govarabjchem.org The analysis of HOMO and LUMO provides insights into charge transfer within the molecule. researchgate.net

The following table summarizes key global reactivity descriptors and their significance, with example values calculated for a related quinoline derivative.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the "escaping tendency" of electrons. |

| Electrophilicity (ω) | ω = μ² / 2η | Measures the propensity of a species to accept electrons. |

Fukui functions are crucial for predicting regioselectivity in chemical reactions by identifying which atoms in a molecule are most susceptible to attack. nih.govresearchgate.net

Molecular Modeling and Interaction Analysis (Methodological Focus)

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecules and their interactions. For compounds like Quinoline, 2-(2-phenylhydrazino)-, these methods are invaluable for studying potential interactions with biological targets.

Molecular Docking Methodologies for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govtubitak.gov.tr The primary goal is to predict the binding mode and affinity of the ligand-receptor complex.

Methodology: The process typically begins with obtaining the three-dimensional structure of the target receptor, often from a repository like the Protein Data Bank (PDB). amazonaws.com Docking software, such as AutoDock, is then used to place the ligand into the binding site of the receptor. orientjchem.org Grid-based docking is a common approach where a grid is generated around the active site to calculate potential interaction energies. amazonaws.com The software explores various conformations and orientations of the ligand, scoring them based on a scoring function that estimates the binding free energy. The resulting docking score indicates the strength of the binding affinity. tubitak.gov.trnih.gov

Nature of Interactions: The analysis of the docked pose reveals the specific intermolecular interactions responsible for binding. For quinoline derivatives, these interactions commonly include:

Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors are critical for specificity and affinity. nih.gov

Hydrophobic Interactions: Interactions between nonpolar residues of the protein and the ligand. orientjchem.org

π-Interactions: These include π-π stacking (between aromatic rings), π-cation, and π-alkyl interactions. nih.gov

The accuracy of the docking protocol is often validated by redocking a known co-crystallized ligand and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the experimental structure. nih.gov A low RMSD value (typically < 2.0 Å) indicates a reliable docking method. nih.gov

| Interaction Type | Description | Common Residues Involved |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Glu, Asp, Gln, His, Tyr nih.gov |

| π-π Stacking | Non-covalent interactions between aromatic rings. | Phe, Tyr, Trp, His |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Leu, Val, Ile, Phe orientjchem.orgnih.gov |

| π-Cation | An interaction between a π system and an adjacent cation. | Lys, Arg |

Molecular Dynamics Simulations for System Stability and Conformational Changes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of ligand-receptor interactions, MD simulations provide insights into the stability of the complex, conformational changes, and the dynamic nature of the binding interactions identified through docking. nih.govnih.gov

Methodology: An MD simulation starts with the ligand-receptor complex, often the best-scoring pose from a molecular docking study. The system is placed in a simulated environment, typically a box of water molecules and ions, to mimic physiological conditions. The simulation then calculates the forces between atoms and uses Newton's laws of motion to predict their movements over a specific period, often nanoseconds. nih.gov

Analysis of System Stability and Conformation: Several parameters are analyzed from the MD trajectory to assess the stability and behavior of the system:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions between the simulated structure at a given time and a reference structure (usually the initial frame). A stable RMSD value over time suggests the system has reached equilibrium and the complex is stable. nih.govnih.gov

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms around their average position. High RMSF values indicate regions of high flexibility. nih.gov

Radius of Gyration (Rg): Indicates the compactness of the protein structure. A stable Rg value suggests the protein is not undergoing major unfolding or conformational changes. nih.gov

Solvent Accessible Surface Area (SASA): Measures the surface area of the molecule that is accessible to the solvent. Changes in SASA can indicate conformational changes or how the ligand is buried within the binding pocket. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation, providing information on the stability of key interactions. nih.gov

These analyses collectively provide a dynamic picture of the ligand's interaction with its target, complementing the static view offered by molecular docking. nih.gov

| MD Simulation Parameter | Information Provided |

| RMSD (Root Mean Square Deviation) | Overall stability of the protein-ligand complex over time. nih.gov |

| RMSF (Root Mean Square Fluctuation) | Flexibility of specific regions (residues) of the protein. nih.gov |

| Rg (Radius of Gyration) | Compactness and folding stability of the protein. nih.gov |

| SASA (Solvent Accessible Surface Area) | Changes in the exposure of the complex to the solvent, indicating conformational shifts. nih.gov |

| Hydrogen Bond Occupancy | Stability and persistence of specific hydrogen bonds during the simulation. nih.gov |

No Scientific Data Available for Metal Complexes of Quinoline, 2-(2-phenylhydrazino)-

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of published research on the coordination chemistry of the specific chemical compound Quinoline, 2-(2-phenylhydrazino)- . Consequently, the generation of a detailed scientific article as per the requested outline focusing on its metal complexes is not possible at this time.

The inquiry sought to detail the role of Quinoline, 2-(2-phenylhydrazino)- as a ligand in transition metal chemistry, with a specific focus on its complexes with Iron(III), Copper(I), Silver(I), Gold(I), Zinc(II), Cadmium(II), and Mercury(II). The requested article structure included sections on the synthesis of these metal complexes, characterization of their coordination geometries and binding modes, spectroscopic signatures of complex formation, and X-ray structural determination.

Despite extensive searches for primary research articles, academic reviews, and entries in chemical databases, no specific data were found for the synthesis, characterization, or structural analysis of metal complexes involving Quinoline, 2-(2-phenylhydrazino)- as a ligand. The scientific community has explored the coordination chemistry of a wide array of other quinoline derivatives with various transition metals, but this particular substituted quinoline appears to be uninvestigated in this context.

Therefore, the following sections and subsections of the proposed article outline remain unaddressed due to the lack of available scientific information:

Coordination Chemistry and Metal Complexation

Advanced Properties of Metal Complexes

Without foundational research on the preparation and characterization of these complexes, any attempt to generate content for the requested article would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Magnetic Behavior Studiesnih.gov

There is no specific information available in the searched results regarding the magnetic behavior studies of metal complexes derived from Quinoline (B57606), 2-(2-phenylhydrazino)-.

Potential as Catalytic Species

While general catalytic applications of quinoline derivatives exist, there is no specific information in the searched results detailing the potential of metal complexes of Quinoline, 2-(2-phenylhydrazino)- as catalytic species.

Advanced Material and Supramolecular Applications

Exploration in Photophysical Materials

The inherent photophysical characteristics of the quinoline (B57606) scaffold have been extensively explored for creating novel materials with tailored optical behaviors. These properties are largely dictated by the nature and position of substituents on the quinoline ring system. acs.org

The synthesis of quinoline derivatives with specific optical properties is a focused area of materials science. The general approach involves modifying the core quinoline structure to fine-tune its electronic and, consequently, its photophysical characteristics.

The synthesis of the parent quinoline structure can be achieved through various established methods, such as the Doebner reaction, which involves reacting anilines, aldehydes, and pyruvic acid. mdpi.com For instance, 2-(2-nitrophenyl)quinoline-4-carboxylic acid can be prepared by reacting aniline (B41778) and 2-nitrobenzaldehyde, followed by the addition of pyruvic acid. mdpi.com This quinoline core can then be further functionalized. A common strategy for creating hydrazino derivatives involves converting a precursor, such as a chloro-quinoline derivative, by reacting it with hydrazine (B178648) hydrate (B1144303). ajbls.com

The design of these molecules often leverages computational methods like Density Functional Theory (DFT) to predict their optical properties, including absorption and emission spectra, before synthesis. nih.govmdpi.com By strategically adding substituents to the quinoline or phenyl rings, researchers can modulate the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), thereby controlling the color and fluorescence of the resulting compound. mdpi.comresearchgate.net For example, the introduction of styryl groups at the 2-position of the quinoline ring has been shown to create compounds with interesting photophysical properties, where substituents on the styryl or quinoline rings can tune these features. acs.org The synthesis of related quinoline Schiff bases has also been shown to produce compounds with unique optical properties arising from extensive electron delocalization. nih.govresearchgate.net

Table 1: Synthesis Methods for Quinoline Derivatives

| Reaction Name | Reactants | Product Type | Reference |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Substituted Quinoline-4-Carboxylic Acid | mdpi.com |

| Pfitzinger Reaction | Isatin, α-Methyl Ketone | 2-Substituted Quinoline-4-Carboxylic Acid | mdpi.comnih.gov |

| Hydrazinolysis | Chloro-quinoline, Hydrazine Hydrate | Hydrazino-quinoline | ajbls.com |

Quinoline derivatives are highly regarded for their potential as fluorescent sensors due to their strong fluorescence and the sensitivity of this emission to the local environment. nih.gov The interaction of the sensor with a target analyte can trigger mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF), leading to a detectable change in the fluorescence signal. rsc.org

Derivatives of quinoline have been successfully designed to act as selective and sensitive fluorescent sensors for various species. For example, a sensor developed from a modified quinoline fluorophore demonstrated a distinct fluorescence quenching effect upon the addition of Fe³⁺ ions, allowing for its quantitative detection. nih.govrsc.org Similarly, quinoline-based Schiff bases have been synthesized to serve as 'turn-on' fluorescent probes for the dual detection of Zn²⁺ and Mg²⁺ ions, exhibiting significant fluorescence enhancement upon binding. rsc.org

The sensing mechanism often involves the formation of a complex between the quinoline derivative and the target ion, which alters the electronic properties of the fluorophore. nih.govrsc.org The selectivity of these sensors can be tuned by carefully designing the binding site incorporated into the quinoline structure. In some cases, these sensors can induce a visible color change, enabling naked-eye detection. nih.govnih.gov

Table 2: Examples of Quinoline-Based Fluorescent Sensors

| Sensor Type | Target Analyte(s) | Sensing Mechanism | Observed Change | Reference(s) |

| Modified Quinoline | Fe³⁺ | Fluorescence Quenching | Decrease in fluorescence | nih.gov, rsc.org |

| Quinoline Schiff Base | Zn²⁺, Mg²⁺ | Chelation-Enhanced Fluorescence (CHEF) | 'Turn-on' fluorescence | rsc.org |

| Quinoline-2-thiol (B7765226) Derivative | Metals, pH, HNO | Fluorescence Quenching/Enhancement | Change in fluorescence intensity | researchgate.net |

| 8-Aminoquinoline Derivative | Zn²⁺ | Complexation | Fluorescence enhancement and color change | nih.gov |

Supramolecular Assembly and Crystal Engineering

Crystal engineering of quinoline derivatives involves the strategic use of non-covalent interactions to guide the assembly of molecules into well-defined, ordered structures. This control over solid-state architecture is crucial for creating materials with specific, function-driven properties. acs.org

The self-assembly of quinoline-based molecules is driven by a variety of non-covalent interactions, including hydrogen bonding, π–π stacking, and C–H···π interactions. acs.org The presence of the nitrogen atom in the quinoline ring and the N-H groups in the hydrazino moiety of Quinoline, 2-(2-phenylhydrazino)- provides sites for strong hydrogen bonding.

Studies on related systems have demonstrated the power of these interactions. For instance, 2-styryl-8-hydroxy quinolines form helical supramolecular structures through O–H···O intermolecular hydrogen bonds. acs.org In other cases, quinoline derivatives have been shown to self-assemble via unique intermolecular B-N bonds, reinforced by π–π stacking and hydrogen bonding. nih.gov The analysis of crystal packing in quinoline drug cocrystals reveals that N-H···O, O-H···N, and O-H···O hydrogen bonds, along with other weak interactions, are responsible for the formation of extensive 1D to 3D frameworks. researchgate.net These non-covalent forces can drive low molecular weight organic molecules to form various supramolecular architectures. rsc.org

The directed self-assembly of quinoline derivatives can lead to the formation of a wide array of ordered materials, including organogels, liquid crystals, and crystalline solids. rsc.orgrsc.org A specially designed quinoline derivative was found to form stable organogels in various solvents, with the gelator molecules self-assembling into different structures like fibers and ribbons. rsc.orgrsc.org

In these self-assembled states, the material can exhibit emergent properties. For example, the organogel formed in acetonitrile (B52724) showed strong aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced in the aggregated state compared to the solution state. rsc.orgrsc.org Furthermore, the morphology of these self-assembled structures can influence the material's surface properties, leading to surfaces that range from super-hydrophilic to super-hydrophobic. rsc.org In polymeric systems, regioregular poly(4-alkyl-2,6-quinoline)s have been shown to form lamellar mesophases, demonstrating a strong tendency for supramolecular self-assembly into ordered layers. nih.gov

Chemo-sensing Applications (e.g., Chemical pH Sensors)

The responsive nature of quinoline derivatives' optical properties to their chemical environment makes them excellent candidates for chemo-sensing applications. This includes the detection of pH changes and the presence of specific chemical analytes.

Quinoline-based thiosemicarbazones have been developed as colorimetric chemosensors for anions like fluoride (B91410) and cyanide. nih.gov The sensing mechanism involves the deprotonation of an N-H group on the sensor by the anion, which leads to a distinct color change from colorless to yellow, visible to the naked eye. nih.gov This interaction can be confirmed by spectroscopic methods, which show the disappearance of the N-H proton signal upon addition of the anion. nih.gov

Furthermore, quinoline-based materials have shown sensitivity to acidic and basic vapors. A supramolecular organogel made from a quinoline derivative demonstrated a sensitive response to volatile acids like trifluoroacetic acid (TFA) and organic amines like triethylamine (B128534) (TEA). rsc.org The fluorescence of the material changed significantly in the presence of these vapors, and the response was reversible, highlighting its potential for reusable chemical sensors. rsc.org Similarly, alkylated quinoline-2-thiol derivatives exhibit changes in their fluorescence in response to variations in pH. researchgate.net

Potential in Agricultural Chemistry (Excluding direct effects/products)

The exploration of "Quinoline, 2-(2-phenylhydrazino)-" and its derivatives in agricultural chemistry extends beyond their direct application as pesticides or herbicides. The inherent reactivity of the quinoline nucleus and the phenylhydrazino substituent provides a versatile scaffold for the synthesis of novel agrochemical compounds with a range of potential, indirect applications in agriculture. Research in this area focuses on leveraging the chemical properties of these molecules to develop new structures that can influence agricultural systems in ways other than direct pest control.

The core structure of "Quinoline, 2-(2-phenylhydrazino)-" serves as a valuable starting point for chemical synthesis. The presence of the reactive hydrazino group allows for the facile introduction of various functional groups and the construction of more complex heterocyclic systems. This adaptability is a key point of interest for chemists seeking to design new molecules with specific properties relevant to agricultural science. nih.gov

While a significant portion of research on quinoline derivatives has been directed towards the development of fungicides and insecticides, the foundational chemistry is applicable to the creation of a wider array of agrochemicals. nih.gov The quinoline scaffold is recognized for its potential in creating innovative solutions in agriculture, including but not limited to, yield stimulants. nih.gov The journey from a basic quinoline structure to a functional agrochemical involves systematic modifications to optimize for biological activity and environmental compatibility.

Investigations into related quinoline-hydrazone compounds have demonstrated the potential to generate a diverse library of molecules. For instance, studies have shown the synthesis of various quinoline derivatives by reacting a quinoline precursor with different carbonyl compounds, leading to a series of hydrazones. This synthetic flexibility highlights the potential of "Quinoline, 2-(2-phenylhydrazino)-" as a building block for creating new compounds with as-yet-unexplored agricultural applications.

Although direct research on the use of "Quinoline, 2-(2-phenylhydrazino)-" as a precursor for non-pesticidal agricultural products such as plant growth regulators, soil amendments, or nitrification inhibitors is not extensively documented in publicly available literature, the fundamental principles of its chemistry suggest a latent potential for such applications. The development of new agrochemicals is an ongoing process, and the versatility of the quinoline core structure continues to be a subject of academic and industrial research.

Below is a data table illustrating the types of derivatives that can be synthesized from quinoline-hydrazino precursors, which could be further investigated for various agricultural applications.

| Precursor Type | Reactant | Derivative Class | Potential Agricultural Relevance (Hypothetical) |